molecular formula C6H7ClFN3 B1358186 3-Fluoropicolinimidamide hydrochloride CAS No. 246872-67-3

3-Fluoropicolinimidamide hydrochloride

Cat. No.: B1358186
CAS No.: 246872-67-3
M. Wt: 175.59 g/mol
InChI Key: PGSRJYWURHANOG-UHFFFAOYSA-N
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Description

3-Fluoropicolinimidamide hydrochloride is a valuable picolinimidamide derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its primary research application lies in the construction of novel heterocyclic compounds, particularly in the synthesis of trifluoromethyl pyrimidinones investigated for their potent anti-tubercular activity . This compound provides the essential 2-pyridyl scaffold required for biological activity in these molecules, which have demonstrated bactericidal effects against Myobacterium tuberculosis . Furthermore, fluoropicolinamide derivatives are being explored in oncology research, specifically as targeting agents for theranostic applications against melanoma . These compounds show high binding affinity to melanin and are utilized in the development of radioiodinated molecules for both the imaging and treatment of malignant melanoma . For research purposes only. Not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3.ClH/c7-4-2-1-3-10-5(4)6(8)9;/h1-3H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSRJYWURHANOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621751
Record name 3-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246872-67-3
Record name 3-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoropicolinimidamide Hydrochloride

Precursor-Based Synthesis Routes

The most prominent and well-documented approaches for synthesizing 3-Fluoropicolinimidamide (B1315988) hydrochloride begin with nitrile-containing precursors, particularly 3-fluoropicolinonitrile. These methods capitalize on the electrophilic nature of the nitrile carbon, allowing for nucleophilic addition to form the desired imidamide structure.

Synthesis from 3-Fluoropicolinonitrile and Related Nitriles

The direct conversion of 3-fluoropicolinonitrile to 3-Fluoropicolinimidamide is a cornerstone of its synthesis. This transformation is effectively carried out using strong, non-nucleophilic bases, with Lithium Bis(trimethylsilyl)amide (LiHMDS) being a key reagent.

Lithium Bis(trimethylsilyl)amide (LiHMDS) serves as a potent reagent for the formation of imidamide structures from aromatic and heteroaromatic nitriles. nih.govscispace.com The reaction mechanism involves the nucleophilic addition of the LiHMDS amide to the electrophilic carbon of the nitrile group. This forms a silylated imidamide intermediate. This approach is noted for its convenience as it can be a single-step process leading to the silylated intermediate, which is then hydrolyzed to the final product upon acidic workup. nih.govscispace.com

In a typical procedure analogous to the synthesis of similar heterocyclic amidines, the nitrile precursor, such as 3-fluoropicolinonitrile, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govscispace.com An excess of LiHMDS is then added, and the reaction proceeds, often at room temperature, for several hours until the starting nitrile is consumed. nih.gov The fluorine atom at the 3-position of the picoline ring is generally stable under these conditions and influences the electronic properties of the nitrile group.

Table 1: Key Reagents and Conditions in LiHMDS-Mediated Imidamide Synthesis

Reagent/ConditionPurposeTypical Implementation
3-Fluoropicolinonitrile Starting MaterialThe precursor containing the nitrile group to be converted.
Lithium Bis(trimethylsilyl)amide (LiHMDS) Nucleophilic Amide SourceActs as the primary reagent for addition to the nitrile.
Tetrahydrofuran (THF) Anhydrous SolventProvides a suitable reaction medium.
Room Temperature Reaction TemperatureAllows for a controlled reaction rate.

Following the formation of the intermediate from the reaction with LiHMDS, a carefully controlled acidic workup is essential for both the hydrolysis of the intermediate and the formation of the final hydrochloride salt. nih.gov A common strategy involves quenching the reaction with a stoichiometric amount of acid to neutralize any excess LiHMDS, which is then removed by evaporation. Subsequently, an ethanolic hydrogen chloride solution is added. This step serves two purposes: it facilitates the desilylation of the intermediate to yield the free imidamide and concurrently forms the hydrochloride salt, which often aids in its precipitation and purification. nih.gov

The resulting 3-Fluoropicolinimidamide hydrochloride salt can then be isolated through filtration. nih.gov Purification of the hydrochloride salt can be achieved by recrystallization from suitable solvents like 2-propanol or by washing with solvents such as diethyl ether or acetone (B3395972) to remove impurities. researchgate.net

Table 2: Acidic Workup and Isolation Steps

StepReagent/SolventPurpose
Quenching Stoichiometric AcidNeutralizes excess LiHMDS.
Evaporation -Removes volatile byproducts like hexamethyldisilazane (B44280) (HMDS).
Salt Formation Ethanolic Hydrogen ChlorideDesilylates the intermediate and forms the hydrochloride salt.
Precipitation Diethyl Ether (or similar non-polar solvent)Induces crystallization of the salt.
Isolation FiltrationSeparates the solid product from the solution.
Purification Recrystallization/WashingRemoves residual impurities.

Examination of Analogous Picolinimidamide (B1582038) Syntheses for Methodological Insights

The synthesis of unsubstituted picolinimidamide hydrochloride provides valuable insights into the general reaction conditions and properties of this class of compounds. The availability of commercial picolinimidamide hydrochloride indicates established synthetic routes, likely proceeding from 2-cyanopyridine. tcichemicals.comchemscene.com These syntheses underscore the general applicability of nitrile-to-imidamide conversion methodologies within the pyridine (B92270) series. The hydrochloride salt form enhances the stability and handling of the otherwise basic imidamide.

Catalytic Approaches in Imidamide Synthesis

While base-mediated syntheses are common, catalytic methods for the formation of amidines from nitriles are an area of active research, aiming for milder conditions and improved atom economy. Various transition metal catalysts have been shown to facilitate the addition of amines to nitriles. For instance, copper- and nickel-based catalytic systems have been developed for the synthesis of N-substituted amidines. These reactions typically involve the activation of the nitrile group by the metal center, making it more susceptible to nucleophilic attack. While not explicitly detailed for 3-Fluoropicolinimidamide, these catalytic principles could potentially be adapted for its synthesis, offering a more sustainable alternative to stoichiometric reagents.

Strategies for Functional Group Modification of Existing Picoline Scaffolds to Yield this compound

An alternative synthetic strategy involves the modification of readily available functional groups on the picoline ring. For instance, a picolinic acid or picolinamide (B142947) scaffold could theoretically be converted to the desired imidamide. The conversion of a carboxylic acid, such as 3-fluoropicolinic acid, would require activation (e.g., to an acid chloride or ester) followed by a multi-step conversion to the imidamide. A more direct, though challenging, route would be the conversion of 3-fluoropicolinamide. This would likely involve dehydration to the nitrile followed by the addition of an amine, or a direct, yet less common, conversion of the amide to the imidamide. However, these multi-step functional group interconversions are often less efficient than the direct synthesis from the corresponding nitrile.

Investigation of Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for pharmacologically relevant compounds like this compound is increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for chemists to design more sustainable and environmentally benign processes. This section explores the investigation of these principles in the context of synthesizing this compound, focusing on waste minimization, atom economy, the use of safer solvents and reagents, energy efficiency, and the potential of catalysis and biocatalysis.

A conventional laboratory synthesis of this compound typically commences with 3-fluoropyridine-2-carbonitrile. This starting material undergoes a reduction of the nitrile group to form the imidamide, which is subsequently treated with hydrochloric acid to yield the final hydrochloride salt. While effective on a small scale, traditional approaches to these steps often employ reagents and conditions that are not aligned with green chemistry principles. For instance, the use of stoichiometric metal hydride reducing agents can generate significant amounts of metallic waste.

The investigation into greener synthetic alternatives for this compound and its precursors is a critical area of research. Modern synthetic strategies that embrace green chemistry principles not only aim to reduce the environmental impact but also often lead to more efficient and cost-effective manufacturing processes.

Several alternative strategies can be envisaged to improve the green credentials of the synthesis of this compound. These include the use of catalytic reduction methods, biocatalysis, flow chemistry, and the selection of more environmentally friendly solvents. The "greenness" of a synthetic route can be quantitatively assessed using various metrics, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy.

E-Factor is defined as the total mass of waste produced per kilogram of product. A lower E-factor signifies a greener process with less waste generation.

Process Mass Intensity (PMI) is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more sustainable and efficient process.

The following data tables provide a comparative analysis of a plausible conventional synthetic route and potential greener alternatives for a key step in the synthesis of this compound: the reduction of 3-fluoropyridine-2-carbonitrile to 3-fluoropicolinimidamide.

Table 1: Comparison of Synthetic Routes for the Reduction of 3-Fluoropyridine-2-carbonitrile

ParameterConventional Route (e.g., Metal Hydride Reduction)Greener Alternative (e.g., Catalytic Hydrogenation)
Reducing AgentStoichiometric Metal Hydride (e.g., LiAlH4)Catalytic H2 with a metal catalyst (e.g., Raney Nickel, Palladium)
SolventAnhydrous ethers (e.g., THF, Diethyl ether)Greener solvents (e.g., Ethanol (B145695), 2-MeTHF)
Waste ProductsMetal salts, solvent wasteMinimal waste, recyclable catalyst
Safety ConcernsPyrophoric reagents, flammable solventsHandling of hydrogen gas under pressure

Table 2: Theoretical Green Metrics Analysis

MetricConventional RouteGreener AlternativeComment
Atom EconomyLow to ModerateHighCatalytic hydrogenation incorporates all atoms of H2 into the product.
E-FactorHighLowReduced waste from reagents and solvents in the greener route.
Process Mass Intensity (PMI)HighLowerFewer reagents and simpler work-up procedures contribute to a lower PMI.

Biocatalysis offers a promising avenue for the green synthesis of pyridine derivatives. nih.gov The use of enzymes can lead to highly selective transformations under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. nih.gov For the synthesis of precursors to this compound, enzymes such as nitrile hydratases could potentially be employed for the conversion of the nitrile group, offering a more sustainable alternative to chemical methods. researchgate.net Research into engineering aldoxime dehydratases for the synthesis of aromatic nitriles also points towards the potential for biocatalytic routes to key intermediates. nih.gov

Flow chemistry , or continuous flow processing, is another powerful tool for developing greener and safer chemical processes. rsc.org Performing reactions in a continuous flow system can offer enhanced control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. researchgate.net For the synthesis of this compound, a flow process could be designed for the reduction step, potentially enabling the use of high-pressure hydrogenation in a safer and more efficient manner. Furthermore, multi-step sequences can be "telescoped" in a continuous flow setup, minimizing intermediate work-up and purification steps, which significantly reduces solvent use and waste generation. google.com

Reactivity and Reaction Pathways of 3 Fluoropicolinimidamide Hydrochloride

Nucleophilic Substitution Reactions on the Picoline Ring System

The pyridine (B92270) ring in 3-Fluoropicolinimidamide (B1315988) hydrochloride is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the nitrogen atom in the ring. The fluorine atom at the 3-position can act as a leaving group, particularly when the ring is activated by electron-withdrawing substituents.

Nitrogen-based nucleophiles, such as primary and secondary amines, can displace the fluoride (B91410) ion from the picoline ring. The reaction typically proceeds under basic conditions, which serve to deprotonate the amine, increasing its nucleophilicity. The general mechanism involves the attack of the amine on the carbon atom bearing the fluorine, forming a Meisenheimer complex, followed by the elimination of the fluoride ion to yield the substituted product.

For instance, the reaction with a generic primary amine (R-NH₂) would yield the corresponding 3-amino-substituted picolinimidamide (B1582038). The reactivity of the amine is influenced by steric and electronic factors; less sterically hindered and more electron-rich amines tend to react more readily.

Table 1: Illustrative Nucleophilic Substitution with Nitrogen-based Nucleophiles

NucleophileProduct StructureGeneral Reaction Conditions
Primary Amine (R-NH₂)3-(Alkylamino/Arylamino)picolinimidamideBasic conditions, elevated temperature
Secondary Amine (R₂NH)3-(Dialkylamino/Diarylamino)picolinimidamideBasic conditions, elevated temperature

Note: This table provides a generalized representation of potential reactions. Specific conditions and outcomes may vary based on the nature of the nucleophile and the reaction parameters.

Similarly, sulfur-based nucleophiles, such as thiols (mercaptans), can participate in nucleophilic aromatic substitution reactions with the 3-fluoropicoline ring. nih.gov The reaction is typically carried out in the presence of a base to generate the more potent thiolate nucleophile (RS⁻). The thiolate then attacks the electrophilic carbon atom, leading to the displacement of the fluoride and the formation of a 3-thioether-substituted picolinimidamide.

The choice of base and solvent can significantly influence the reaction rate and yield. nih.gov Polar aprotic solvents are often employed to enhance the nucleophilicity of the thiolate.

Table 2: Illustrative Nucleophilic Substitution with Sulfur-based Nucleophiles

NucleophileProduct StructureGeneral Reaction Conditions
Thiol (R-SH)3-(Alkylthio/Arylthio)picolinimidamideBasic conditions (e.g., K₂CO₃), polar aprotic solvent (e.g., DMAc)

Note: This table provides a generalized representation of potential reactions. Specific conditions and outcomes may vary based on the nature of the nucleophile and the reaction parameters.

Hydrolytic Transformations and Stability in Aqueous Environments

The stability of 3-Fluoropicolinimidamide hydrochloride in aqueous environments is influenced by pH. The imidamide functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases. khanacademy.org Under acidic conditions, the imidamide can be protonated, making the carbon atom more electrophilic and susceptible to attack by water. This can lead to the formation of the corresponding picolinamide (B142947) and ammonia (B1221849).

Conversely, under basic conditions, hydroxide (B78521) ions can directly attack the imidamide carbon, leading to the formation of the carboxylate and ammonia after protonation. The hydrochloride salt form suggests a degree of stability in acidic to neutral solutions, but prolonged exposure to strongly acidic or basic conditions is expected to result in hydrolysis. The rate of hydrolysis is dependent on both pH and temperature.

Oxidation-Reduction Chemistry and Resulting Molecular Transformations

The this compound molecule possesses sites that can undergo oxidation and reduction. The pyridine ring is generally resistant to oxidation, but strong oxidizing agents could potentially lead to the formation of N-oxides. The imidamide group is also relatively stable to oxidation.

Reduction of the pyridine ring is possible under specific conditions, for instance, using catalytic hydrogenation or reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst. Such a reduction would lead to the corresponding 3-fluoropiperidine (B1141850) derivative. The imidamide group can also be reduced, potentially yielding a diamine. The specific products of oxidation or reduction will depend on the reagents and reaction conditions employed.

Annulation and Cyclocondensation Reactions

Amidines, such as the imidamide moiety in the title compound, are valuable precursors in the synthesis of various heterocyclic systems through annulation and cyclocondensation reactions.

This compound can serve as a key building block for the synthesis of fluorine-containing pyrimidine (B1678525) derivatives. The Pinner synthesis and its variations provide a classic route where an amidine is condensed with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, to form a pyrimidine ring. slideshare.netmdpi.com

In a typical reaction, this compound would react with a β-dicarbonyl compound in the presence of a base. The reaction proceeds through a series of nucleophilic addition and condensation steps, ultimately leading to the formation of a pyrimidine ring fused with the 3-fluoropyridine (B146971) moiety or a pyrimidine ring bearing a 3-fluoropyridyl substituent. The fluorine atom is retained in the final product, providing a route to novel fluorinated heterocyclic compounds. These reactions are often promoted by acid or base catalysts. organic-chemistry.orgrsc.org

Table 3: Illustrative Cyclocondensation for Pyrimidine Synthesis

ReactantProduct ClassGeneral Reaction Conditions
β-Diketone (R-CO-CH₂-CO-R')2-(3-Fluoropyridin-2-yl)-4,6-disubstituted-pyrimidineBasic or acidic catalysis, heating
β-Ketoester (R-CO-CH₂-COOR')2-(3-Fluoropyridin-2-yl)-4-hydroxy-6-substituted-pyrimidineBasic or acidic catalysis, heating

Note: This table provides a generalized representation of potential reactions. Specific conditions and outcomes may vary based on the nature of the reactants and the reaction parameters.

Formation of Fluorine-Containing Pyrimidine Compounds

Reaction with Fluorine-Containing Electrophiles (e.g., 1,3,3,3-tetrafluoro-1-methoxy-2-trifluoromethyl-1-propene)

The proposed reaction likely proceeds via a nucleophilic addition-elimination mechanism. The initial step involves the attack of one of the nitrogen atoms of the imidamide onto the internal carbon of the double bond of the electrophile. This is followed by the elimination of a fluoride ion and subsequent cyclization to form a stable pyrimidine ring. The presence of the electron-withdrawing trifluoromethyl groups on the propene enhances its electrophilicity, facilitating the initial nucleophilic attack. The reaction conditions, such as the choice of solvent and the use of a base to deprotonate the hydrochloride salt, would play a crucial role in the reaction's efficiency and outcome.

The resulting pyrimidine would be highly functionalized with fluorine-containing substituents, which can significantly influence its physicochemical and biological properties. The table below outlines the key reactants and the expected product of this transformation.

Reactant 1Reactant 2Expected Product
This compound1,3,3,3-tetrafluoro-1-methoxy-2-trifluoromethyl-1-propeneA fluorinated pyrimidine derivative
Mechanistic Studies of Pyrimidine Ring Formation

The formation of the pyrimidine ring from the reaction of this compound and a fluorinated electrophile like 1,3,3,3-tetrafluoro-1-methoxy-2-trifluoromethyl-1-propene can be elucidated through a stepwise mechanistic pathway. Although specific mechanistic studies for this reaction are not extensively documented, a plausible mechanism can be proposed based on analogous cyclocondensation reactions. nih.gov

The key steps in the proposed mechanism are as follows:

Deprotonation: In the presence of a suitable base, the this compound is deprotonated to yield the free imidamide. This increases the nucleophilicity of the nitrogen atoms.

Nucleophilic Attack: The more nucleophilic nitrogen atom of the imidamide attacks the electron-deficient carbon-carbon double bond of the fluorinated electrophile. This results in the formation of a linear intermediate.

Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen atom of the imidamide moiety onto the electrophilic carbon center, leading to the formation of a six-membered heterocyclic ring.

Elimination and Aromatization: The cyclic intermediate then undergoes elimination of a molecule of methanol (B129727) and subsequent tautomerization to achieve the aromatic and stable pyrimidine ring system.

Computational studies and kinetic experiments would be invaluable in providing a more detailed understanding of the reaction mechanism, including the identification of the rate-determining step and the influence of various substituents on the reaction rate and regioselectivity.

Other Heterocyclic Ring System Syntheses

Beyond the synthesis of pyrimidines, this compound serves as a versatile building block for the construction of other heterocyclic ring systems. The presence of the reactive imidamide functional group allows for its participation in various cyclocondensation and multicomponent reactions.

For instance, reaction with α,β-unsaturated ketones (chalcones) can lead to the formation of substituted pyrimidines through a Michael addition followed by cyclization and dehydration. researchgate.net Furthermore, condensation with dicarbonyl compounds or their equivalents can provide access to other important heterocyclic scaffolds.

The synthesis of fused heterocyclic systems is also achievable. For example, cyclocondensation reactions with appropriate bifunctional reagents can yield pyrrolo[2,3-d]pyrimidines and other related structures with potential biological activities. ekb.egresearchgate.net The specific outcome of these reactions is highly dependent on the nature of the reaction partner and the employed reaction conditions. The development of novel synthetic methodologies utilizing this compound continues to be an active area of research, with the aim of accessing diverse and complex heterocyclic molecules for various applications.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC stands as a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision. nih.gov Its application is crucial for both qualitative and quantitative assessment of 3-Fluoropicolinimidamide (B1315988) hydrochloride.

The development of a robust HPLC method is the first step toward reliable analysis. For a compound like 3-Fluoropicolinimidamide hydrochloride, a reversed-phase HPLC (RP-HPLC) method is commonly established. japtronline.com This typically involves an isocratic separation on a C18 column with a mobile phase consisting of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ijcpa.innih.gov

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. japtronline.comijcpa.in This process verifies several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. japtronline.com

Accuracy: The closeness of test results to the true value, often determined through recovery studies. medipol.edu.tr

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijcpa.injopcr.com

Validation ParameterTypical Acceptance CriteriaIllustrative Finding
Linearity (Correlation Coefficient, R²)≥ 0.9990.9995 over 0.5-50 µg/mL
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)≤ 2.0%Intra-day: 0.85%; Inter-day: 1.15%
LODSignal-to-Noise Ratio ≥ 3:10.08 µg/mL
LOQSignal-to-Noise Ratio ≥ 10:10.25 µg/mL

This table presents illustrative data based on typical HPLC method validation results for small molecule hydrochloride salts. japtronline.comijcpa.injopcr.comresearchgate.net

The choice of detector is critical for sensitivity and selectivity in HPLC analysis. nih.gov

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method coupled with HPLC. pharmahealthsciences.net The detector measures the absorbance of the analyte as it passes through a flow cell. For this compound, the wavelength of maximum absorbance (λmax) would be determined by scanning the UV spectrum of a standard solution. nih.gov The analysis is then performed at this specific wavelength to ensure maximum sensitivity. nih.govresearchgate.net

Fluorescence Detection: For compounds that are naturally fluorescent or can be derivatized to become fluorescent, HPLC with fluorescence detection (HPLC-FLD) offers significantly higher sensitivity and selectivity compared to UV-Vis detection. researchgate.net This technique involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. nih.gov If this compound possesses native fluorescence, this method could allow for its detection at much lower concentrations. mdpi.com

FeatureUV-Vis DetectionFluorescence Detection
PrincipleMeasures absorbance of lightMeasures emission of light after excitation
SelectivityModerateHigh
SensitivityGood (ng range)Excellent (pg range)
ApplicabilityApplicable to compounds with a chromophoreApplicable only to fluorescent compounds

This table provides a general comparison of UV-Vis and Fluorescence detection modalities in HPLC. nih.govpharmahealthsciences.net

The separation of this compound from impurities or other components is governed by its interactions with the stationary and mobile phases. In Reversed-Phase Chromatography , the most widely used mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govnih.gov The retention of the compound is primarily driven by hydrophobic interactions; more polar compounds elute earlier, while less polar compounds are retained longer. The polarity of this compound, influenced by its fluorine and imidamide groups, dictates its retention time.

For highly polar molecules that show poor retention in reversed-phase systems, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent mixed with a small amount of aqueous buffer. This creates an aqueous layer on the stationary phase, and separation occurs based on the partitioning of the analyte between this layer and the mobile phase. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight and elucidating the structure of compounds like this compound.

Electrospray ionization is a soft ionization technique that allows for the analysis of thermally labile and polar molecules. nih.gov In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern that helps in structural elucidation. nih.govnih.gov

IonDescriptionExpected m/z (Illustrative)
[M+H]⁺Protonated molecule156.06
Fragment 1Result of a specific bond cleavage (e.g., loss of NH₃)139.03
Fragment 2Result of another bond cleavage (e.g., loss of amidine group)112.01

This table shows plausible mass-to-charge ratios for the parent compound (C₆H₇FN₃) and potential fragments in an ESI-MS analysis. The exact fragmentation depends on experimental conditions.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is complementary to ESI. jfda-online.com It is particularly useful for analyzing less polar and more volatile compounds. In APCI, the sample is vaporized in a heated nebulizer and then ionized through a corona discharge, which ionizes the mobile phase components to create reactant ions. These reactant ions then transfer charge to the analyte molecules through chemical reactions. jfda-online.com

APCI can be advantageous when ESI produces excessive adducts or fails to ionize a compound efficiently. nih.gov For this compound, APCI would also be expected to generate a protonated molecular ion [M+H]⁺, providing confirmation of its molecular weight. nih.gov Comparing the results from both ESI and APCI can offer a more complete analytical picture, as the ionization efficiencies and fragmentation patterns can differ between the two techniques, providing complementary structural data. jfda-online.comnih.gov

Fragmentation Pathway Analysis and Isotopic Pattern Verification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through fragmentation analysis. In a typical electron ionization mass spectrometry (EI-MS) experiment, this compound would be expected to undergo fragmentation through several predictable pathways.

The initial fragmentation would likely involve the loss of hydrogen chloride (HCl) from the hydrochloride salt to yield the free base, 3-Fluoropicolinimidamide. Subsequent fragmentation of the free base could proceed through various pathways, including the loss of ammonia (B1221849) (NH₃) or the cleavage of the pyridine (B92270) ring. The presence of fluorine and nitrogen atoms would produce a characteristic isotopic pattern in the mass spectrum, which could be used to verify the elemental composition of the parent ion and its fragments. However, specific fragmentation data from experimental studies on this compound are not currently available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structure. A full suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and two-dimensional techniques, would be required for the complete structural assignment of this compound.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environments, and their connectivity. The aromatic protons on the pyridine ring would appear as distinct multiplets in the downfield region of the spectrum. The protons of the imidamide group would likely appear as broad signals due to quadrupole broadening from the adjacent nitrogen atoms and exchange with any residual water. The integration of these signals would correspond to the number of protons of each type.

While a certificate of analysis for this compound has stated that the ¹H-NMR is "consistent," the specific chemical shifts, coupling constants, and multiplicities have not been publicly documented.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Pyridine H-4 Data not available Data not available Data not available
Pyridine H-5 Data not available Data not available Data not available
Pyridine H-6 Data not available Data not available Data not available
Imidamide NH Data not available Data not available Data not available
Imidamide NH₂ Data not available Data not available Data not available

Note: This table is predictive and awaits experimental verification.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the pyridine ring would resonate in the aromatic region, and their chemical shifts would be influenced by the fluorine substituent. The carbon of the imidamide group would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C-2 Data not available
Pyridine C-3 Data not available
Pyridine C-4 Data not available
Pyridine C-5 Data not available
Pyridine C-6 Data not available
Imidamide C Data not available

Note: This table is predictive and awaits experimental verification.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would be expected to show a single signal for the fluorine atom attached to the pyridine ring. The chemical shift of this signal would be characteristic of a fluorine atom on an aromatic ring, and it would likely be coupled to the adjacent protons, providing further structural information. Currently, no published ¹⁹F NMR data exists for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the arrangement of substituents on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

A comprehensive analysis using these 2D NMR techniques would be necessary for the definitive structural elucidation of this compound.

Other Spectroscopic and Analytical Techniques for Structural and Purity Analysis

In addition to mass spectrometry and NMR spectroscopy, other analytical techniques would be employed to provide a complete characterization of this compound.

Infrared (IR) Spectroscopy would be used to identify the functional groups present in the molecule, such as N-H and C=N stretches of the imidamide group and the characteristic vibrations of the fluorinated pyridine ring.

High-Performance Liquid Chromatography (HPLC) would be used to determine the purity of the compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Elemental Analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, fluorine, and chlorine, which would be compared to the theoretical values calculated from the molecular formula.

While these standard analytical methods are essential for the characterization of any new compound, the specific data for this compound remains to be published in accessible scientific literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy operates on the principle of absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. The specific frequencies of IR radiation that are absorbed correspond to the vibrational frequencies of the bonds within the molecule. In the context of this compound, IR spectroscopy would be instrumental in identifying key functional groups. The presence of N-H bonds in the imidamide and hydrochloride salt would be expected to produce characteristic stretching vibrations. The C=N double bond of the imidamide group and the C-F bond of the fluorinated pyridine ring would also exhibit distinct absorption bands.

Raman Spectroscopy , on the other hand, is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the aromatic pyridine ring and the C=N bond.

The combined use of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. The expected vibrational frequencies for key functional groups in this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (Amidinium)Stretching3400-3200 (broad)3400-3200 (weak)
C-H (Aromatic)Stretching3100-30003100-3000
C=N (Imidamide)Stretching1680-16401680-1640 (strong)
C=C, C=N (Pyridine ring)Ring Stretching1600-14501600-1450
N-HBending1650-15501650-1550
C-FStretching1100-10001100-1000 (weak)

Note: The data in this table is hypothetical and represents typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed is dependent on the energy difference between these orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the pyridine ring in this compound.

The electronic spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. youtube.com The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic pyridine ring. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals. The presence of the fluorine atom and the imidamide group can influence the position and intensity of these absorption bands.

A hypothetical UV-Vis spectrum of this compound dissolved in a polar solvent like ethanol (B145695) might exhibit the following characteristics:

Transitionλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π~260~8,000
n → π~310~500

Note: The data in this table is hypothetical and represents plausible values for a molecule with this structure.

Capillary Electrophoresis (CE) and Related Electromigration Techniques

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. jfda-online.com This mobility is dependent on the charge of the ion and its frictional forces, which are related to its size and shape. For a charged molecule like this compound (which is a salt), CE offers a powerful tool for purity assessment and quantitative analysis.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). A small plug of the sample is introduced into the capillary, and a high voltage is applied across its ends. The positively charged 3-Fluoropicolinimidamide cation would migrate towards the cathode. The time it takes for the analyte to reach the detector is known as its migration time, which is a characteristic feature under specific experimental conditions.

Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize the separation. nih.gov For instance, MEKC could be used to separate the target compound from any neutral impurities. The high efficiency of CE allows for the detection of even minor impurities, making it a valuable technique for quality control.

A hypothetical electropherogram for the analysis of a sample of this compound might show the following:

AnalyteMigration Time (min)Peak Area
3-Fluoropicolinimidamide5.212,500
Impurity 14.8150
Impurity 26.1200

Note: The data in this table is hypothetical and for illustrative purposes.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening

Thin-layer chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the separation of compounds in a mixture. researchgate.net It is widely employed for monitoring the progress of chemical reactions and for preliminary purity assessment. rochester.edu

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a solid support, like a glass or aluminum plate. A small spot of the sample solution is applied to the bottom of the plate, which is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.

For monitoring a reaction that synthesizes this compound, TLC can be used to track the disappearance of starting materials and the appearance of the product. libretexts.org By comparing the spots of the reaction mixture with those of the starting materials, one can determine the extent of the reaction. The retardation factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system. researchgate.net

A typical TLC analysis for purity screening of this compound might yield the following results:

CompoundRf Value
This compound0.45
Starting Material A0.70
Byproduct B0.20

Note: The data in this table is hypothetical and depends on the specific TLC conditions (stationary and mobile phases) used.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. ufms.br For 3-Fluoropicolinimidamide (B1315988) hydrochloride, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org The presence of the imidamide group allows for potential rotation around the C-N single bonds, leading to different conformers. Theoretical calculations can identify the most stable conformers and the energy barriers between them. The fluorine atom at the 3-position is expected to influence the local geometry of the pyridine (B92270) ring and may affect the preferred orientation of the imidamide group through steric and electronic interactions.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of 3-Fluoropicolinimidamide (Note: The following data is illustrative and based on typical values from computational studies of similar heterocyclic compounds.)

ParameterValue
Bond Lengths (Å)
C(pyridine)-F1.35
C(pyridine)-C(imidamide)1.48
C(imidamide)=N1.28
C(imidamide)-NH21.36
Bond Angles (°) **
F-C(3)-C(2)118.5
C(2)-C(imidamide)-N122.0
N=C(imidamide)-NH2125.0
Dihedral Angles (°) **
C(3)-C(2)-C(imidamide)-N180.0 (anti-periplanar)

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding non-covalent interactions. The presence of the polarizable imidamide group and the pyridine ring suggests that 3-Fluoropicolinimidamide hydrochloride will have significant polarizability.

Table 2: Predicted Electronic Properties of 3-Fluoropicolinimidamide (Note: The following data is illustrative and based on general principles of computational chemistry.)

PropertyPredicted Value
Dipole Moment
μ_x (Debye)2.5
μ_y (Debye)1.8
μ_z (Debye)0.5
μ_total (Debye)3.1
Polarizability
α_xx (a.u.)95.0
α_yy (a.u.)80.5
α_zz (a.u.)45.2
Isotropic Polarizability (a.u.)73.6

Reactivity Predictions and Mechanistic Insights via Computational Methods

Computational methods are invaluable for predicting the chemical reactivity of a molecule and for elucidating the mechanisms of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

For this compound, the HOMO is likely to be located on the electron-rich pyridine ring and the imidamide group, while the LUMO is expected to be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atom.

Table 3: Predicted Frontier Molecular Orbital Energies of 3-Fluoropicolinimidamide (Note: The following data is illustrative and based on trends observed in computational studies of pyridine derivatives.)

OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.5
HOMO-LUMO Gap (ΔE)5.3

The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution in a molecule. ias.ac.in It is generated by calculating the electrostatic potential on the electron density surface. The ESP map helps in identifying the nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) regions of a molecule. researchgate.net

In this compound, the nitrogen atoms of the pyridine ring and the imidamide group are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the imidamide group and the region near the fluorine atom are anticipated to have a positive electrostatic potential, indicating sites for nucleophilic attack.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For instance, the hydrolysis of the imidamide group in this compound could be modeled computationally. This would involve identifying the reactants (imidamide and water), the products (the corresponding amide and ammonia), and the transition state for the reaction. Characterization of the transition state would involve confirming that it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Table 4: Hypothetical Activation Energy for the Hydrolysis of 3-Fluoropicolinimidamide (Note: The following data is illustrative and represents a plausible outcome of reaction mechanism modeling.)

Reaction ParameterPredicted Value (kcal/mol)
Enthalpy of Reaction (ΔH)-5.2
Gibbs Free Energy of Activation (ΔG‡)22.5
Enthalpy of Activation (ΔH‡)21.8

Molecular Dynamics Simulations to Investigate Solvation and Intermolecular Interactions

There is no publicly available research on molecular dynamics (MD) simulations specifically focused on this compound. Such simulations would provide valuable insights into its behavior in solution and its interactions with other molecules.

A typical MD simulation study for this compound would involve:

Force Field Parameterization: Developing or selecting an appropriate force field to accurately describe the intramolecular and intermolecular forces of the molecule.

System Setup: Placing the molecule in a simulation box with a chosen solvent (e.g., water, methanol) to create a solvated system.

Simulation Production: Running the simulation for a sufficient length of time to allow the system to equilibrate and to collect data on the molecule's dynamics.

Data Analysis: Analyzing the simulation trajectory to understand properties such as radial distribution functions (to describe solvation shells), hydrogen bonding dynamics, and interaction energies between the solute and solvent.

As no specific studies have been published, detailed findings on the solvation and intermolecular interactions of this compound from molecular dynamics simulations cannot be provided.

Derivatives and Analogs in Contemporary Research

Synthesis and Characterization of Substituted 3-Fluoropicolinimidamide (B1315988) Derivatives

The synthesis of substituted 3-fluoropicolinimidamide derivatives generally proceeds through multi-step sequences, often starting from commercially available substituted picolinonitriles. A common and effective method for converting the nitrile functionality to the desired imidamide hydrochloride is the Pinner reaction. wikipedia.orgnih.govdrugfuture.comjk-sci.comorganic-chemistry.org This reaction typically involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate imino ester hydrochloride (Pinner salt), which is then reacted with ammonia (B1221849) to yield the target amidine hydrochloride. drugfuture.com

The characterization of these newly synthesized compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for elucidating the molecular structure, confirming the position of substituents on the pyridine (B92270) ring, and verifying the formation of the imidamide group. Infrared (IR) spectroscopy provides information about the functional groups present, while mass spectrometry (MS) confirms the molecular weight of the synthesized derivatives.

Halogenated Analogs (e.g., 5-Bromo-3-fluoropicolinimidamide hydrochloride)

The synthesis of halogenated analogs, such as 5-Bromo-3-fluoropicolinimidamide hydrochloride, starts with the corresponding halogenated picolinonitrile, in this case, 5-bromo-3-fluoropicolinonitrile. sigmaaldrich.combldpharm.comnj-finechem.com The introduction of a bromine atom at the 5-position of the 3-fluoropyridine (B146971) ring significantly alters the electronic properties of the molecule. The Pinner reaction can then be employed to convert the nitrile group into the picolinimidamide (B1582038) hydrochloride.

The characterization of 5-Bromo-3-fluoropicolinimidamide hydrochloride would involve detailed spectroscopic analysis. In ¹H NMR, the protons on the pyridine ring would show characteristic shifts and coupling constants influenced by the fluorine and bromine substituents. ¹³C NMR would confirm the carbon skeleton and the presence of the carbon-bromine and carbon-fluorine bonds.

Alkyl, Alkoxy, and Other Substituted Picolinimidamide Hydrochlorides

The synthesis of alkyl and alkoxy-substituted 3-fluoropicolinimidamide hydrochlorides follows a similar strategy, beginning with the appropriately substituted 3-fluoropicolinonitrile. The introduction of alkyl and alkoxy groups can be achieved through various synthetic methodologies targeting the pyridine ring. For instance, nucleophilic aromatic substitution reactions can be used to introduce alkoxy groups. nih.govmdpi.comnih.gov The synthesis of alkyl-substituted precursors might involve cross-coupling reactions or functional group transformations. nih.gov

Once the desired substituted 3-fluoropicolinonitrile is obtained, the conversion to the corresponding picolinimidamide hydrochloride can be carried out, for example, via the Pinner reaction. wikipedia.orgnih.govdrugfuture.comjk-sci.comorganic-chemistry.org The characterization of these derivatives would confirm the successful incorporation of the alkyl or alkoxy substituents and the formation of the imidamide hydrochloride moiety.

Structure-Reactivity Relationships within Picolinimidamide Scaffolds

The electronic properties of the pyridine ring in picolinimidamide scaffolds are significantly influenced by the nature and position of substituents. nih.govnih.govrsc.org Electron-withdrawing groups, such as halogens, generally decrease the electron density of the ring, affecting its reactivity and the basicity of the nitrogen atoms. pearson.com Conversely, electron-donating groups, like alkyl and alkoxy groups, increase the electron density. rsc.org

These electronic effects have a direct impact on the reactivity of the picolinimidamide functional group. For instance, the acidity of the N-H protons and the susceptibility of the C=N double bond to nucleophilic attack can be modulated by the substituents on the pyridine ring. Understanding these structure-reactivity relationships is crucial for predicting the chemical behavior of new derivatives and for designing molecules with specific reactivity profiles. For example, in the context of designing enzyme inhibitors, modifying the electronic properties of the picolinimidamide scaffold can influence its binding affinity and inhibitory potency. nih.govku.edu

Strategies for Novel Derivative Design and Targeted Synthesis

The design of novel picolinimidamide derivatives is often guided by the principles of medicinal chemistry, aiming to optimize the biological activity and pharmacokinetic properties of a lead compound. A common strategy involves the bioisosteric replacement of functional groups. nih.govnih.govrsc.org For example, a fluorine atom might be replaced with other halogens or a trifluoromethyl group to modulate lipophilicity and metabolic stability.

Targeted synthesis then aims to produce these designed molecules efficiently. This often involves developing flexible synthetic routes that allow for the introduction of a variety of substituents at different positions of the picolinimidamide scaffold. Retrosynthetic analysis is a key tool in planning these syntheses, starting from the target molecule and working backward to identify readily available starting materials and key intermediates.

Comparative Studies with Isomeric Fluoropicolinimidamide Hydrochlorides (e.g., 5-Fluoropicolinimidamide hydrochloride)

A comparative analysis of isomeric fluoropicolinimidamide hydrochlorides, such as the 3-fluoro and 5-fluoro isomers, provides valuable insights into the influence of substituent position on the molecule's properties. The position of the fluorine atom on the pyridine ring significantly affects the electronic distribution and, consequently, the chemical reactivity and physical properties of the molecule. iust.ac.ir

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Functionally Diverse Organic Scaffolds

The reactivity of 3-Fluoropicolinimidamide (B1315988) hydrochloride allows for its elaboration into a wide array of functionally diverse organic scaffolds. The imidamide group can participate in various cyclization and condensation reactions, while the fluorine atom can modulate the electronic properties and biological activity of the resulting molecules.

One of the key applications of 3-Fluoropicolinimidamide hydrochloride is in the synthesis of fluorine-containing pyrimidine (B1678525) compounds. Pyrimidines are a critical class of heterocyclic compounds with a broad range of biological activities. The incorporation of fluorine can significantly enhance their therapeutic potential. While specific examples of direct conversion are not extensively detailed in the provided search results, the general synthetic strategy involves the reaction of the imidamide functionality with a suitable three-carbon unit, such as a β-dicarbonyl compound or its equivalent, to construct the pyrimidine ring. The fluorine atom on the picolinyl moiety is retained in the final product, imparting unique properties.

The general reaction scheme can be envisioned as follows:

Reaction Scheme

A generalized reaction scheme for the synthesis of fluorinated pyridinyl-pyrimidines from this compound and a β-dicarbonyl compound.

This reaction allows for the generation of a library of fluorinated pyrimidine derivatives with defined structural features by varying the substituents on the β-dicarbonyl compound.

The derivatives synthesized from this compound have potential applications as intermediates in the agrochemical and pharmaceutical industries. Fluorinated organic compounds are of significant interest in both sectors due to their enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

Table 1: Potential Applications of Derivatives

IndustryPotential ApplicationRationale for Use
Agrochemical Fungicides, HerbicidesEnhanced efficacy and metabolic resistance in target organisms.
Pharmaceutical Kinase Inhibitors, Anti-inflammatory agentsImproved drug-like properties and target engagement.

While specific commercial products derived directly from this compound are not identified in the search results, its role as a building block for creating novel active ingredients is a key area of research. For instance, the synthesis of novel fungicides and kinase inhibitors often involves the use of fluorinated heterocyclic intermediates.

Investigation of Molecular Interactions and Target Engagement in Downstream Applications

The fluorine atom in molecules derived from this compound can serve as a valuable probe for studying molecular interactions. Its unique properties, such as its high electronegativity and ability to form hydrogen bonds, can be exploited in techniques like ¹⁹F NMR spectroscopy to investigate protein-ligand binding and conformational changes in biological macromolecules.

Downstream applications of compounds synthesized from this intermediate include their use as enzyme inhibitors or receptor binders. For example, in the context of kinase inhibitors, the fluorinated pyridine (B92270) moiety can form specific interactions with amino acid residues in the ATP-binding pocket of the enzyme, leading to potent and selective inhibition. Molecular modeling studies on similar fluorinated heterocyclic compounds have demonstrated the importance of the fluorine atom in establishing favorable interactions with the target protein.

Catalyst or Auxiliary in Specific Organic Transformations

The available information does not provide specific examples of this compound being used directly as a catalyst or a chiral auxiliary in organic transformations. However, the picolinimidamide (B1582038) moiety, in general, can coordinate to metal centers, suggesting that derivatives of this compound could potentially be developed as ligands for transition metal catalysis. The fluorine atom could be used to tune the electronic properties of the ligand and, consequently, the reactivity and selectivity of the metal catalyst. Further research in this area could uncover novel catalytic applications.

Design Principles for Leveraging this compound in Multi-Step Syntheses

The strategic incorporation of this compound into a multi-step synthesis requires careful planning. Key design principles include:

Timing of Introduction: The imidamide group is reactive and may not be compatible with all reaction conditions. It is often introduced at a later stage of the synthesis or protected if earlier introduction is necessary.

Fluorine as a Directing Group: The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of subsequent reactions on the pyridine ring. This effect should be considered when planning the synthetic route.

By adhering to these principles, synthetic chemists can effectively utilize this compound as a powerful tool for the efficient construction of complex, high-value organic molecules.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of pharmaceuticals and fine chemicals. newdrugapprovals.orgyoutube.com This approach offers significant advantages in terms of safety, efficiency, and scalability. youtube.comdurham.ac.uk For a compound like 3-Fluoropicolinimidamide (B1315988) hydrochloride, integrating its synthesis into flow chemistry and automated platforms presents a significant opportunity for scalable and on-demand production. nih.gov

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com The miniaturized nature of flow reactors enhances heat and mass transfer, which is particularly beneficial for managing exothermic reactions or handling hazardous reagents that might be involved in the synthesis of fluorinated compounds. youtube.com For instance, the conversion of the nitrile precursor to the imidamide could be optimized in a flow reactor to minimize side reactions and improve safety.

Automated synthesis platforms, combined with flow chemistry, can enable the rapid synthesis and screening of a library of 3-Fluoropicolinimidamide hydrochloride derivatives. This high-throughput approach would accelerate the discovery of new compounds with tailored properties for various applications.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

FeatureBenefit in the Context of this compound Synthesis
Enhanced Safety Allows for the safe handling of potentially hazardous reagents and intermediates by minimizing the reaction volume at any given time. youtube.com
Improved Control Precise control over reaction parameters can lead to higher yields and purities of the final product. mdpi.com
Scalability Seamless scaling from laboratory to industrial production by extending the operation time rather than increasing the reactor size. durham.ac.uk
Efficiency Reduced reaction times and potential for integration of multiple reaction and purification steps into a single continuous process. newdrugapprovals.org

Advanced Mechanistic Studies Utilizing In Situ and Operando Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and developing more efficient catalytic systems. hidenanalytical.com Advanced spectroscopic techniques, particularly in situ and operando methods, are powerful tools for studying chemical reactions in real-time under actual reaction conditions. wikipedia.orgnumberanalytics.com

Applying these techniques to the synthesis of this compound could provide invaluable insights. For example, in situ Infrared (IR) or Raman spectroscopy could be employed to monitor the conversion of the starting nitrile to the imidamide intermediate, providing kinetic data and helping to identify reaction intermediates or byproducts. numberanalytics.comresearchgate.net Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic performance analysis, could be particularly useful if a catalytic step is involved in the synthesis. hidenanalytical.comresearchgate.net This would allow for the direct correlation of the catalyst's structural changes with its activity and selectivity, paving the way for the rational design of more efficient catalysts. youtube.com

Table 2: Potential In Situ and Operando Techniques for Studying the Synthesis of this compound

TechniquePotential ApplicationInformation Gained
In Situ FTIR/Raman Spectroscopy Monitoring the key bond-forming and bond-breaking events during the synthesis. numberanalytics.comReal-time tracking of reactant consumption, intermediate formation, and product generation; kinetic data.
In Situ NMR Spectroscopy Elucidating the structure of transient intermediates and byproducts.Detailed structural information on species present in the reaction mixture.
Operando X-ray Absorption Spectroscopy (XAS) If a metal catalyst is used, to study its electronic and geometric structure during the reaction. researchgate.netOxidation state, coordination environment, and structural dynamics of the catalyst's active sites.

Chemoinformatics and Machine Learning Approaches for Property Prediction and Reaction Optimization

The fields of chemoinformatics and machine learning are rapidly transforming chemical research by enabling the prediction of molecular properties and the optimization of chemical reactions from large datasets. numberanalytics.commdpi.com For a relatively unexplored compound like this compound, these computational tools can significantly accelerate its development.

Machine learning models, trained on existing chemical databases, can be used to predict a wide range of physicochemical and biological properties of this compound and its derivatives. ulster.ac.ukscholasticahq.comarxiv.org This includes properties such as solubility, lipophilicity, and potential biological activities, which can guide the design of new molecules with desired characteristics. researchgate.netarxiv.org Quantitative Structure-Property Relationship (QSPR) models can be developed to establish a correlation between the molecular structure of pyridine (B92270) derivatives and their properties. researchgate.net

Furthermore, machine learning algorithms can be employed to optimize the reaction conditions for the synthesis of this compound, leading to improved yields and reduced costs. chemrxiv.org Retrosynthetic analysis tools, powered by artificial intelligence, can also suggest novel and efficient synthetic routes. numberanalytics.com

Table 3: Chemoinformatics and Machine Learning Applications for this compound

ApplicationDescriptionPotential Impact
Property Prediction Utilizing machine learning models to predict physicochemical and biological properties. ulster.ac.ukscholasticahq.comFaster screening of virtual compounds, guiding the synthesis of molecules with desired characteristics.
Reaction Optimization Employing algorithms to identify the optimal reaction conditions (temperature, solvent, catalyst) for synthesis.Increased reaction yields, reduced experimental effort, and lower production costs.
Retrosynthesis Planning Using AI-powered tools to propose novel and efficient synthetic pathways. numberanalytics.comDiscovery of more sustainable and cost-effective manufacturing processes.

Applications in New Materials Development and Supramolecular Chemistry

The unique electronic properties imparted by the fluorine atom, combined with the hydrogen bonding capabilities of the imidamide group, make this compound an interesting building block for the development of new materials and for applications in supramolecular chemistry. nbinno.comnih.gov

The incorporation of fluorinated pyridines into organic materials can enhance their thermal and chemical stability, and influence their electronic and optical properties. nbinno.commdpi.com This makes this compound a potential candidate for the synthesis of novel organic light-emitting diodes (OLEDs), high-performance polymers, or specialized coatings. nbinno.com The presence of the fluorine atom can significantly alter the properties of the pyridine ring, making it a valuable motif in materials science. nih.govresearchgate.net

In the realm of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, the imidamide group of this compound can act as a hydrogen bond donor and acceptor. wikipedia.orgslideshare.netyoutube.com This could enable the formation of well-defined, self-assembled structures such as molecular networks, gels, or liquid crystals. researchgate.net The ability to form predictable intermolecular interactions is a key principle in the design of functional supramolecular materials. wikipedia.orgnih.gov The interplay between the fluorinated pyridine ring and the imidamide functionality could lead to novel host-guest systems or self-assembling materials with interesting properties.

Table 4: Potential Applications in Materials and Supramolecular Chemistry

AreaPotential Role of this compound
Organic Electronics As a building block for charge-transporting or emitting materials in devices like OLEDs. nbinno.com
High-Performance Polymers As a monomer or additive to enhance thermal stability and chemical resistance. nbinno.com
Supramolecular Gels As a gelator that can form fibrous networks through hydrogen bonding and other non-covalent interactions.
Crystal Engineering As a co-former in the design of co-crystals with tailored solid-state properties.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50_{50}/IC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and R2R^2 values for model fit .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of bioassay results across laboratories?

  • Methodological Answer : Adopt standardized protocols (e.g., OECD guidelines) and share raw data via open-access repositories. Include internal controls (e.g., reference compounds with known EC50_{50} values) in each assay run .

Q. What steps are critical for obtaining ethical approval for animal studies involving this compound?

  • Methodological Answer : Submit a detailed protocol to the Institutional Animal Care and Use Committee (IACUC), including justification for sample size, humane endpoints, and analgesic regimens. Follow ARRIVE 2.0 guidelines for reporting .

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